2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color properties. It is widely used in the dye and pigment industry due to its ability to form stable and intense colors. The compound is characterized by its sulfonic acid groups, which enhance its solubility in water, and its azo groups, which are responsible for its color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production. The final product is usually purified through crystallization or filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can result in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in dyeing processes and potential binding with biological molecules in medical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(4-nitrophenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. The presence of both amino and hydroxy groups in the naphthalene ring enhances its reactivity and versatility in various applications.
Properties
CAS No. |
75627-22-4 |
---|---|
Molecular Formula |
C30H19N5Na2O7S2 |
Molecular Weight |
671.6 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[[4-(naphthalen-1-yldiazenyl)-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H21N5O7S2.2Na/c31-19-8-10-22-18(14-19)15-28(44(40,41)42)29(30(22)36)35-34-27-13-12-26(23-11-9-20(16-24(23)27)43(37,38)39)33-32-25-7-3-5-17-4-1-2-6-21(17)25;;/h1-16,36H,31H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
OJDQVFORWUEMCR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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